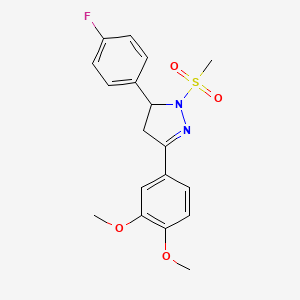

3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

描述

3-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a 4-fluorophenyl group at position 5, and a methylsulfonyl moiety at position 1.

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-24-17-9-6-13(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)12-4-7-14(19)8-5-12/h4-10,16H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYXJODOKLWYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 363.41 g/mol . The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 363.41 g/mol |

| Molecular Formula | C17H18FN3O4S |

| LogP | 2.3064 |

| Polar Surface Area | 74.942 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. A study demonstrated that compounds structurally related to pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain synthesized derivatives showed an inhibition rate of 61-85% for TNF-α and 76-93% for IL-6 at concentrations of 10 µM , outperforming standard drugs like dexamethasone (76% TNF-α inhibition at 1 µM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro testing against various bacterial strains revealed promising results, particularly against E. coli and S. aureus. The presence of specific substituents in the pyrazole structure was found to enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration .

Antiviral Activity

Molecular docking studies have indicated that this compound shows potential as an inhibitor of dengue virus type 2 (DEN2) NS2B/NS3 serine protease. The computational analysis suggests that the compound could serve as a lead for developing antiviral agents targeting this enzyme .

Synthesis Methods

The synthesis of This compound typically involves multi-step reactions including condensation and cyclization processes. A notable method includes a one-pot reaction involving the appropriate hydrazine derivatives and aromatic aldehydes under controlled conditions to yield the desired pyrazole derivative efficiently .

Case Studies

Several studies highlight the biological potential of similar pyrazole compounds:

- Anti-tubercular Activity : A related pyrazole derivative was tested against Mycobacterium tuberculosis strains, showing significant inhibitory effects compared to standard treatments .

- Monoamine Oxidase Inhibition : Some synthesized compounds exhibited high activity as monoamine oxidase B inhibitors, suggesting potential applications in treating neurodegenerative diseases .

科学研究应用

Medicinal Chemistry Applications

- Antiviral Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, a related compound was shown to be a potent inhibitor of the dengue virus type 2 NS2B/NS3 serine protease, which is crucial for viral replication . This suggests that 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may also have similar antiviral potential.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research has demonstrated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . The compound's structure supports further exploration for developing new anti-inflammatory agents.

- Antioxidant Activity : The antioxidant properties of pyrazole derivatives have been highlighted in various studies. The molecular docking simulations suggest that these compounds can scavenge free radicals effectively, providing protective effects against oxidative stress . This property is particularly valuable in the context of diseases characterized by oxidative damage.

Molecular Biology Applications

- Molecular Docking Studies : Computational studies using Density Functional Theory (DFT) have been employed to analyze the interactions of pyrazole derivatives with biological targets. These studies reveal insights into their binding affinities and mechanisms of action at the molecular level . Such information is critical for rational drug design.

- Structure-Activity Relationship (SAR) : Understanding the SAR of pyrazole compounds helps in optimizing their efficacy and reducing toxicity. By modifying substituents on the pyrazole ring, researchers can enhance specific biological activities while minimizing adverse effects .

Material Science Applications

- Nonlinear Optical Properties : Pyrazole compounds have been investigated for their nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. The presence of electron-donating and withdrawing groups in the structure can significantly influence these properties .

- Electroluminescent Materials : The potential use of pyrazole derivatives in electroluminescent devices has been explored due to their ability to undergo photo-induced electron transfer processes . This application could lead to advancements in display technologies and light-emitting devices.

Data Tables

化学反应分析

Nucleophilic Substitution at the Methanesulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is highly electrophilic, enabling nucleophilic displacement under basic or polar protic conditions.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl and fluorophenyl rings undergo regioselective EAS. The methoxy groups activate the aromatic ring toward electrophiles, while fluorine directs substitution to specific positions.

| Electrophile | Position | Conditions | Product |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to methoxy groups | 0–5°C, 2 hours | Nitro-substituted derivatives |

| Halogenation (Br₂/FeBr₃) | Ortho to fluorine | RT, DCM | Brominated analogs |

| Friedel-Crafts alkylation | Activated positions | AlCl₃, 50°C | Alkylated products |

Oxidation and Reduction Reactions

The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) is redox-active, enabling transformations to fully aromatic pyrazoles or saturated pyrrolidines.

Condensation and Cyclization

The compound participates in condensation reactions with carbonyl-containing reagents to form fused heterocycles.

Biological Interactions (In Vitro)

While not strictly chemical reactions, the compound’s interactions with biological targets provide insight into its reactivity:

-

Enzyme Inhibition : Binds cyclooxygenase-2 (COX-2) via hydrogen bonding with the methanesulfonyl group .

-

Metal Chelation : Forms complexes with Cu²⁺/Fe³⁺ ions through pyrazole nitrogen atoms, altering redox properties .

Key Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations in Substitution Patterns

Pyrazoline derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Key comparisons include:

Table 1: Substituent Comparison of Pyrazoline Derivatives

Key Observations :

Crystallographic and Conformational Comparisons

- Isostructural Derivatives: Compounds 4 and 5 (from ) are isostructural chloro/bromo analogs with nearly identical crystal packing but minor adjustments for halogen size. This suggests the target compound’s 4-fluorophenyl group may adopt similar packing motifs, favoring π-π stacking or halogen bonding .

- Planarity of Pyrazoline Ring : The title compound in (1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole) exhibits a nearly planar pyrazoline ring (deviation ≤ 0.078 Å), a feature likely shared by the target compound due to the rigid sulfonyl group .

Key Insights :

- The target compound’s methylsulfonyl group may mimic sulfonamide-based drugs, which often target enzymes like carbonic anhydrase or kinases.

- Fluorine at position 5 (4-fluorophenyl) could enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Electronic and Spectroscopic Properties

- DFT Studies: For 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (), DFT calculations revealed strong electron delocalization in the pyrazoline ring, with HOMO-LUMO gaps influenced by methoxy and chloro substituents.

- IR and NMR Trends : Methoxy groups in 3,4-dimethoxyphenyl derivatives show characteristic C-O stretching (~1250 cm⁻¹) and aromatic proton signals (δ 6.7–7.3 ppm), consistent across analogs .

常见问题

Q. What are the standard synthetic protocols for preparing this dihydropyrazole derivative?

The compound is typically synthesized via a cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine hydrate. For example, substituted (E)-3-(aryl)-1-(fluorophenyl)prop-2-en-1-one intermediates are refluxed with hydrazine hydrate in glacial acetic acid (6–8 hours), followed by purification via recrystallization . Critical steps include monitoring reaction progress by TLC and optimizing solvent selection (e.g., DMSO for solubility) .

Advanced Synthesis

Q. How do electron-withdrawing substituents (e.g., methylsulfonyl) influence reaction kinetics and regioselectivity?

The methylsulfonyl group at position 1 increases electrophilicity at the β-carbon of the chalcone precursor, accelerating hydrazine attack. Regioselectivity is controlled by steric and electronic effects: bulky 3,4-dimethoxyphenyl groups favor 5-aryl substitution. Microwave-assisted synthesis or catalytic additives (e.g., CuSO₄/ascorbate in "click chemistry" hybrids) can improve yields for sterically hindered analogs .

Basic Structural Characterization

Q. Which spectroscopic techniques are critical for confirming the dihydropyrazole core?

- IR Spectroscopy : Identifies C=N stretching (1585–1510 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (1305–1087 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include diastereotopic protons (δ 3.14–3.50 ppm for C4-H₂) and aryl/methoxy carbons (δ 110–160 ppm) .

Advanced Structural Analysis

Q. How does single-crystal X-ray diffraction resolve stereochemical ambiguities in this compound?

X-ray crystallography (e.g., SHELX refinement) determines the dihedral angle between the 3,4-dimethoxyphenyl and 4-fluorophenyl groups, confirming the trans-configuration of the dihydropyrazole ring. Metrics like R-factor (<0.06) and mean C–C bond length (0.002–0.004 Å) validate structural precision .

Basic Biological Screening

Q. What in vitro assays evaluate this compound’s dual EGFR/HER2 inhibition?

Cell-free kinase assays measure IC₅₀ values against recombinant EGFR/HER2 enzymes. For example, compound activity is compared to lapatinib using ATP-competitive ELISA, with IC₅₀ < 1 µM indicating high potency. MTT assays on cancer cell lines (e.g., MCF-7) validate cytotoxicity .

Advanced Pharmacological Profiling

Q. How can molecular docking elucidate interactions with neurological targets (e.g., serotonin transporters)?

Docking studies (AutoDock Vina) model the compound’s binding to the S1 pocket of serotonin transporters. Key interactions:

- Methylsulfonyl oxygen forms hydrogen bonds with Gly420.

- 4-Fluorophenyl engages in π-π stacking with Phe341.

MD simulations (>100 ns) assess stability of the ligand-receptor complex .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

- Validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Parameter Adjustment : Optimize force field parameters in docking software to account for solvation effects.

- Structural Confirmation : Validate ligand pose via X-ray crystallography of the protein-ligand complex .

Analytical Chemistry

Q. Which hyphenated techniques quantify trace impurities in synthesized batches?

UPLC-MS (ESI⁺ mode) with a C18 column resolves impurities <0.1%. For chiral purity, HPLC with a Chiralpak AD-H column and n-hexane/ethanol (85:15) mobile phase separates enantiomers. LOQ: 0.01% .

Stability Studies

Q. What degradation products form under accelerated storage conditions (40°C/75% RH)?

LC-MS/MS identifies two primary degradants:

- Hydrolysis : Methylsulfonyl group cleaves to form a sulfonic acid derivative.

- Oxidation : 4-Fluorophenyl converts to a quinone intermediate.

Stabilization strategies include lyophilization and exclusion of light .

Advanced SAR Exploration

Q. How does substituting 3,4-dimethoxyphenyl with 4-chlorophenyl alter bioactivity?

Replacing dimethoxy with chloro reduces EGFR inhibition (IC₅₀ increases from 0.8 µM to 3.2 µM) due to decreased electron-donating capacity. However, chloro analogs show enhanced blood-brain barrier penetration in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。